molecular formula C18H37NO5 B14240307 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate CAS No. 500230-68-2

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate

Cat. No.: B14240307
CAS No.: 500230-68-2
M. Wt: 347.5 g/mol
InChI Key: BAWCEIYRZSRZLB-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate is a chemical compound with a complex structure that includes both ether and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate typically involves the reaction of 2-[2-(2-Methoxyethoxy)ethoxy]ethanol with 11-bromoundecanoic acid, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate can undergo various chemical reactions, including:

    Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in the formulation of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate involves its interaction with various molecular targets. The ether groups can facilitate the solubilization of hydrophobic compounds, while the amine group can participate in hydrogen bonding and electrostatic interactions. These properties make it useful in drug delivery systems where it can enhance the bioavailability of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate
  • 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate
  • Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-

Uniqueness

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate is unique due to its combination of ether and amine functional groups, which provide it with both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and the synthesis of complex molecules.

Properties

CAS No.

500230-68-2

Molecular Formula

C18H37NO5

Molecular Weight

347.5 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate

InChI

InChI=1S/C18H37NO5/c1-21-12-13-22-14-15-23-16-17-24-18(20)10-8-6-4-2-3-5-7-9-11-19/h2-17,19H2,1H3

InChI Key

BAWCEIYRZSRZLB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC(=O)CCCCCCCCCCN

Origin of Product

United States

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